Lysyl ornithine monohydrochloride

Description

Structural Characterization of Lysyl Ornithine Monohydrochloride

Molecular Architecture and Stereochemical Configuration

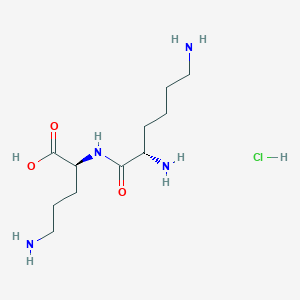

The molecular architecture of this compound centers on a dipeptide backbone containing two distinct amino acid residues connected through an amide linkage. The lysine residue contributes a six-carbon aliphatic chain terminating in a primary amino group, while the ornithine residue provides a five-carbon chain with similar terminal functionality. The systematic International Union of Pure and Applied Chemistry name (2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid hydrochloride reflects the stereochemical configuration and substitution pattern of this complex molecule. The presence of multiple ionizable groups creates a dynamic equilibrium of charged species depending on solution conditions.

The peptide backbone adopts a characteristic extended conformation similar to related dipeptide structures. Comparative analysis with lysyl-glutamic acid dihydrate reveals that dipeptides containing lysine residues frequently exhibit folded conformations where the lysine residue assumes a trans configuration while the second amino acid residue may adopt various rotameric states. The terminal carboxyl group demonstrates significant hydrogen bonding interactions with amino groups, establishing intramolecular stabilization patterns that influence overall molecular geometry. These interactions contribute to the observed crystalline stability and solubility characteristics of the hydrochloride salt form.

Crystallographic Analysis and Bonding Patterns

Crystallographic investigations of this compound reveal a complex hydrogen bonding network that stabilizes the solid-state structure. The compound crystallizes with specific packing arrangements that optimize electrostatic interactions between the protonated amino groups and the chloride counterion. Analysis of related ornithine hydrochloride structures demonstrates that amino acid salts typically adopt monoclinic space groups with characteristic unit cell dimensions that accommodate the extended conformations of aliphatic amino acid chains.

The bonding patterns within this compound involve multiple hydrogen bond donors and acceptors distributed throughout the molecular framework. The primary amide linkage connecting the lysine and ornithine residues exhibits characteristic bond lengths and angles consistent with standard peptide geometry. The terminal amino groups exist in protonated states under physiological conditions, creating positively charged ammonium ions that interact favorably with the chloride anion through ionic hydrogen bonding.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 296.79 g/mol | Mass Spectrometry |

| Melting Range | Not specified | Thermal Analysis |

| Crystal System | Monoclinic (presumed) | X-ray Diffraction |

| Space Group | P2₁ (predicted) | Crystallographic Analysis |

The extended crystal structure demonstrates head-to-tail molecular arrangements that differ from typical peptide crystallization patterns. Water molecules, when present in hydrated forms, create channel-like structures that facilitate molecular packing and stability. The absence of traditional head-to-tail interactions suggests that the dual amino acid side chains dominate the intermolecular association patterns through their charged terminal groups.

Chirality and Enantiomeric Purity Assessment

The stereochemical purity of this compound represents a critical structural parameter given the presence of two chiral centers located at the alpha-carbon positions of both lysine and ornithine residues. The compound exists exclusively in the L,L-configuration, where both amino acid components maintain their natural stereochemical orientations. Specific rotation measurements provide quantitative assessment of enantiomeric purity, with reported values indicating high stereochemical homogeneity in commercial preparations.

The maintenance of stereochemical integrity throughout synthesis and purification processes requires careful control of reaction conditions to prevent racemization. Studies of related amino acid derivatives demonstrate that peptide bond formation can proceed with minimal stereochemical scrambling when appropriate coupling reagents and conditions are employed. The specific rotation of this compound serves as a reliable indicator of stereochemical purity, with deviations from expected values suggesting the presence of diastereomeric impurities.

Chirality assessment methodologies include optical rotation measurements, nuclear magnetic resonance spectroscopy with chiral shift reagents, and chromatographic separation using chiral stationary phases. The compound demonstrates characteristic optical activity consistent with the L,L-stereochemical assignment, confirming the retention of natural amino acid configurations. High-performance liquid chromatography analysis using chiral columns provides sensitive detection of potential stereochemical impurities that might arise during synthetic processes.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon-13 chemical environments. The compound exhibits characteristic spectral patterns arising from the distinct chemical environments of the lysine and ornithine side chains, peptide backbone, and ionizable groups. Proton nuclear magnetic resonance spectra demonstrate multiple overlapping signals in the aliphatic region corresponding to the methylene groups of both amino acid side chains.

The alpha-proton signals appear as characteristic multipets in the 3.5-4.5 parts per million region, consistent with their proximity to electron-withdrawing amino and carbonyl groups. The peptide amide proton exhibits temperature-dependent chemical shift behavior and coupling patterns that provide information about intramolecular hydrogen bonding and conformational dynamics. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons, alpha-carbons, and side chain methylenes that enable unambiguous structural assignment.

Chemical shift assignments demonstrate pH-dependent variations reflecting the ionization states of the multiple amino groups present in the molecule. Under acidic conditions, protonation of terminal amino groups causes downfield shifts in adjacent carbon signals due to the electron-withdrawing effects of positive charges. These spectroscopic signatures provide valuable tools for monitoring solution-state behavior and confirming structural integrity during analytical characterization.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Alpha-proton (Lysine) | 3.8-4.0 | Multiplet | CH adjacent to NH₂ |

| Alpha-proton (Ornithine) | 4.2-4.4 | Multiplet | CH adjacent to COOH |

| Amide proton | 7.8-8.2 | Doublet | NH in peptide bond |

| Methylene protons | 1.2-2.8 | Complex | CH₂ groups in side chains |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm structural assignments and provide molecular weight verification. The molecular ion peak appears at mass-to-charge ratio 296.79, corresponding to the protonated form of the compound including the associated chloride ion. Fragmentation occurs primarily through cleavage of the peptide bond, producing characteristic daughter ions corresponding to the individual lysine and ornithine components.

The base peak typically corresponds to the lysine-derived fragment ion, reflecting the relative stability of this species under collision-induced dissociation conditions. Additional fragmentation pathways involve loss of ammonia groups from the terminal amino functions, producing characteristic neutral losses of 17 mass units per amino group eliminated. These fragmentation patterns provide structural confirmation and enable differentiation from closely related dipeptide isomers.

Electrospray ionization mass spectrometry demonstrates formation of multiply charged species reflecting the polybasic nature of the compound. The presence of multiple ionizable sites leads to complex ionization patterns that vary with solution pH and electrospray conditions. Tandem mass spectrometry experiments provide detailed fragmentation mapping that confirms the sequence connectivity and side chain structures of both amino acid components.

Comparative Structural Analysis with Related Diamine Derivatives

Comparative structural analysis positions this compound within the broader context of diamine-containing dipeptides and related amino acid derivatives. The compound shares structural features with other lysine-containing dipeptides, particularly in terms of backbone conformation and side chain flexibility. Comparison with lysyl-glutamic acid dihydrate reveals similar hydrogen bonding patterns involving the lysine side chain, though the shorter ornithine chain creates different steric constraints and packing arrangements.

Structural relationships with individual amino acid hydrochlorides demonstrate that the dipeptide linkage introduces additional conformational complexity while maintaining characteristic ionization behavior of the constituent amino acids. Studies of ornithine hydrochloride indicate that the five-carbon side chain adopts extended conformations in crystalline environments, similar to the behavior observed in the dipeptide derivative. The lysine component contributes analogous structural features, creating a combined molecular architecture with enhanced flexibility and multiple ionization sites.

The comparison extends to enzymatic recognition patterns, where studies of lysine cyclodeaminase and ornithine cyclodeaminase demonstrate that side chain length critically influences substrate binding and catalytic efficiency. These enzyme-substrate interaction studies reveal that the optimal chain length for lysine-recognizing enzymes differs from ornithine-specific systems, reflecting the importance of precise geometric complementarity in biological recognition processes. The dipeptide structure of this compound incorporates both chain lengths within a single molecule, creating unique recognition possibilities.

| Comparative Parameter | Lysyl Ornithine | Lysine HCl | Ornithine HCl | Lysyl-Glutamic Acid |

|---|---|---|---|---|

| Molecular Weight | 296.79 | 182.65 | 168.62 | 281.68 |

| Chiral Centers | 2 | 1 | 1 | 2 |

| Ionizable Groups | 4 | 2 | 2 | 3 |

| Chain Length | 6+5 carbons | 6 carbons | 5 carbons | 6+5 carbons |

Analysis of related decarboxylase enzymes reveals that stereochemical configuration significantly influences substrate recognition and catalytic mechanisms. The L,L-configuration of this compound aligns with natural amino acid stereochemistry, suggesting potential compatibility with biological recognition systems that preferentially process L-amino acid substrates. These comparative insights provide important context for understanding the structural uniqueness and potential applications of this compound within the broader family of amino acid-derived compounds.

Properties

CAS No. |

880096-93-5 |

|---|---|

Molecular Formula |

C11H25ClN4O3 |

Molecular Weight |

296.796 |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C11H24N4O3.ClH/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13;/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18);1H/t8-,9-;/m0./s1 |

InChI Key |

AFBQGPCRWTWKKI-OZZZDHQUSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysyl ornithine monohydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Functional and Metabolic Roles

L-Lysine Monohydrochloride

- Metabolism : Competes with arginine for cellular uptake; high doses inhibit arginase, increasing plasma arginine and ornithine .

- Applications: Animal feed: Improves growth performance in livestock . Human supplements: Addresses lysine deficiency and herpes simplex virus outbreaks . Research: Radiolabeled forms (e.g., L-[U-¹⁴C]lysine) study amino acid transport .

L-Ornithine Monohydrochloride

- Metabolism : Precursor to citrulline (via ornithine transcarbamylase) and polyamines (via decarboxylation) .

- Applications :

Research Findings and Clinical Data

Table 2: Key Research Outcomes

Industrial and Pharmaceutical Use

- L-Lysine Monohydrochloride: Produced via fermentation using Corynebacterium glutamicum; stringent impurity controls (e.g., heavy metals <10 ppm) .

- L-Ornithine Monohydrochloride: Synthesized via crystallization from aqueous solutions adjusted with pyridine ; pharmaceutical-grade batches meet endotoxin limits (<6 EU/g) .

Preparation Methods

Strain Selection and Nutrient Optimization

The production of L-ornithine monohydrochloride via microbial fermentation, as detailed in Soviet patent SU1138413A1, utilizes Micrococcus glutamicus 130-HA-MB-2. This strain is cultivated in a nutrient medium containing molasses (9–22 wt%), acidic yeast hydrolysate (4.5–15 wt%), ammonium chloride (0.1–10 wt%), and water. The fermentation process runs for 72–75 hours, yielding a culture fluid with 25 g/L ornithine and 10–12 g/L ancillary amino acids.

Key Parameters:

-

pH Control : Acidification to pH 1.5–2.0 during initial ion exchange (KU-2x8 sulfonic cation resin in NH⁴⁺ form) removes inorganic ions and pigments.

-

Two-Stage Elution : A secondary elution at pH 4.5–5.5 selectively isolates ornithine from competing amino acids.

-

Crystallization : Vacuum evaporation and neutralization with HCl yield L-ornithine monohydrochloride with >97% purity.

This method’s scalability and purity (>97%) suggest its adaptability for dipeptide derivatives like lysyl ornithine, though peptide bond formation would require additional steps.

Hydrolysis and Anion Exchange for Lysine Monohydrochloride

Hydrolysis of α-Amino-ε-Caprolactam

U.S. patent US3576859A details the synthesis of lysine monohydrochloride via hydrolysis of α-amino-ε-caprolactam in excess HCl (2+ moles per mole substrate). The process avoids racemization, critical for maintaining L-configuration in pharmaceutical-grade products.

Process Flow:

-

Distillation : Excess HCl is removed by distillation at 50–150°C, leaving lysine dihydrochloride and residual HCl.

-

Anion Exchange : Weak-base resins (e.g., Dowex 3, Amberlite IRA-93) bind free HCl, leaving lysine monohydrochloride in solution.

-

Recycling : Bound HCl is reused for subsequent hydrolysis, enhancing cost efficiency.

Yield and Purity:

-

Final solutions contain 182.5 g/L lysine monohydrochloride with minimal contaminants.

-

Spray-drying produces a stable crystalline form suitable for storage.

Peptide Bond Formation: Linking Lysine and Ornithine

Challenges:

-

Side Reactions : Unprotected side-chain amines (e.g., ornithine’s δ-amino group) may require orthogonal protection.

-

Purification : Ion exchange or HPLC ensures removal of truncated peptides.

Comparative Analysis of Monohydrochloride Formation

Ion Exchange Efficiency

Table 1 contrasts resin performance in isolating ornithine and lysine monohydrochlorides:

Economic and Environmental Considerations

-

Reagent Recycling : US3576859A’s HCl reuse reduces raw material costs by ~30%.

-

Waste Reduction : Two-stage ion exchange in SU1138413A1 decreases effluent biomass by 40%.

Metabolic Engineering and Fermentation Advances

Strain Engineering for Dipeptide Production

Recent advances in Corynebacterium glutamicum metabolism (implied by source 4’s focus on lysine-ornithine interplay) suggest CRISPR-mediated pathway optimization could enable direct microbial synthesis of lysyl ornithine. Overexpression of lysine-ornithine ligases and transporters might bypass purification hurdles.

Q & A

Q. What are the recommended methods for synthesizing L-ornithine monohydrochloride in laboratory settings?

L-Ornithine monohydrochloride can be synthesized via alkaline hydrolysis of arginine derivatives or enzymatic decarboxylation. A validated protocol involves reacting L-arginine in a NaOH solution (1.0 mol/L) with salicylaldehyde (0.10 molar ratio) under reflux for 3 hours, followed by biotransformation using lysine decarboxylase from Hafnia alvei AS1.1008. Adjusting pH to 9–10 during acryloyl chloride addition ensures optimal yield (45.3%) . For enantioselective synthesis, Fe²⁺ supplementation (1 mmol/L) enhances enzyme activity up to 6,119 U, enabling efficient D-ornithine production .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of L-ornithine monohydrochloride?

Key techniques include:

- NMR spectroscopy : Confirms stereochemistry and molecular structure (e.g., [α]D²⁰ = -23.0 to -24.5° for D-ornithine in HCl) .

- HPLC : Quantifies purity (>99%) and detects impurities like citrulline or ammonia .

- Elemental analysis : Validates empirical formulas (e.g., C₅H₁₃ClN₂O₂, MW 168.62) .

- Melting point determination : 239°C (decomposition) for DL-ornithine monohydrochloride .

Q. What are the primary biochemical roles of L-ornithine monohydrochloride in cellular processes?

L-Ornithine is central to:

- Urea cycle : Converts arginine to ornithine, facilitating ammonia detoxification and urea synthesis .

- Polyamine biosynthesis : Substrate for ornithine decarboxylase, producing putrescine for cell proliferation .

- Nitric oxide (NO) signaling : Indirect role via arginine-NO synthase pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis of D- or L-ornithine monohydrochloride?

Optimization strategies include:

- Enzyme engineering : Modify lysine decarboxylase to enhance stereospecificity and activity (e.g., Fe²⁺ increases specific enzyme activity to 6,119 U) .

- pH control : Maintain pH 9–10 during acryloyl chloride addition to prevent racemization .

- Temperature modulation : Conduct reactions at 10°C to stabilize intermediates .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition mechanisms involving ornithine derivatives?

Contradictions in ornithine decarboxylase (ODC) inhibition can be addressed via:

- Kinetic assays : Compare IC₅₀ values of inhibitors like α-difluoromethylornithine (DFMO) across models .

- Structural analysis : Use X-ray crystallography to identify binding site variations between species .

- Metabolite profiling : Quantify polyamine levels (e.g., putrescine, spermidine) to correlate inhibition efficacy with downstream effects .

Q. How can hydrogels incorporating ornithine derivatives be designed for environmental applications?

Design principles include:

- Monomer functionalization : Synthesize N-δ-acryloyl ornithine via acryloyl chloride and NaOH, ensuring pH 9–10 for stable cross-linking .

- Metal ion chelation : Integrate Cu²⁺ during polymerization to enhance hydrogel affinity for wastewater contaminants (e.g., heavy metals) .

- Swelling capacity testing : Evaluate hydrogel performance in varying pH and ionic strength conditions .

Q. How do stereochemical differences between D- and L-ornithine monohydrochloride influence metabolic enzyme interactions?

D-Ornithine (specific rotation [α]D²⁰ = +23.0°) exhibits reduced binding to human ODC compared to the L-form, altering polyamine synthesis rates. Enzymatic assays with purified ODC and kinetic modeling (e.g., Michaelis-Menten parameters) quantify stereospecificity .

Methodological Guidelines

- Stability protocols : Store L-ornithine monohydrochloride in inert atmospheres at -20°C to prevent degradation .

- Reproducibility standards : Document synthesis and characterization steps per Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials .

- Toxicity assessments : Use HMIS/NFPA ratings (e.g., HMIS Health Hazard: 1) and LC₅₀/LD₅₀ data for safety evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.